molecular formula C28H21ClN2O2 B8090592 methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8090592
M. Wt: 452.9 g/mol
InChI Key: DVGBEYFTIPIOEY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolopyridine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of the trityl group and the chloro substituent adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trityl group is often introduced through a subsequent reaction with triphenylmethyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrolopyridine core can be oxidized to form different oxidation states.

  • Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

  • Substitution: The chloro substituent can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions could involve hydrogen gas with a palladium catalyst.

  • Substitution reactions might employ nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield various oxidized derivatives of the pyrrolopyridine core.

  • Reduction can produce reduced forms of the compound.

  • Substitution can lead to a variety of substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biological studies to understand cellular processes. Its derivatives might exhibit biological activity, making it useful in drug discovery.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives might exhibit therapeutic properties, such as anticancer or antimicrobial activity.

Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound lacks the chloro and trityl substituents, making it less complex.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the trityl group and the carboxylate group.

  • 1-Trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: This compound lacks the chloro substituent.

Uniqueness: Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the combination of the chloro substituent, the trityl group, and the carboxylate group. This combination provides a distinct set of chemical properties and reactivity that are not found in the similar compounds listed above.

Biological Activity

Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 2436537-65-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H21ClN2O2, with a molecular weight of 452.94 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the trityl group enhances its lipophilicity, potentially improving bioavailability and cellular penetration.

1. Anticancer Activity

Research indicates that compounds with a pyrrolo[2,3-b]pyridine scaffold exhibit promising anticancer properties. In vitro studies have shown that derivatives of this scaffold can inhibit tumor growth in various cancer cell lines. For example, derivatives have demonstrated cytotoxicity against ovarian and breast cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound AOvarian15
Compound BBreast20
Compound CLung10

2. Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Notably, some compounds have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity at low concentrations. For instance, certain esters derived from this scaffold exhibited MIC values below 0.15 µM against Mtb .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Reference
Ester A<0.15
Ester B3.13
Ester C>160

3. Neuroprotective Effects

The neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives has been explored in models of neurodegenerative diseases. Some studies suggest that these compounds can modulate pathways involved in neuronal survival and inflammation, making them candidates for treating conditions like Alzheimer's disease and multiple sclerosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Substituents on the Pyridine Ring : The nature and position of substituents significantly affect the compound's potency and selectivity.
  • Trityl Group : Enhances lipophilicity and may improve cellular uptake.
  • Ester Functionality : Modifications at the carboxylate position can lead to variations in biological activity.

Case Study 1: Anticancer Efficacy

A study conducted by Kalai et al. evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer activity using ovarian cancer cell lines. The most active compound exhibited an IC50 value of 15 µM, demonstrating significant tumor growth inhibition compared to controls .

Case Study 2: Antimycobacterial Activity

Deraeve et al. synthesized several pyrrolo derivatives and assessed their antimycobacterial activities against Mycobacterium tuberculosis. The study found that certain esters had MIC values as low as <0.15 µM, indicating strong potential as anti-tuberculosis agents .

Properties

IUPAC Name

methyl 4-chloro-1-tritylpyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O2/c1-33-27(32)24-19-30-26-23(25(24)29)17-18-31(26)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGBEYFTIPIOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1Cl)C=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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